8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which include 8-nitro-1,2,3,4-tetrahydroisoquinolin-3-one, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in a variety of biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one, like other 1,2,3,4-tetrahydroisoquinolines (THIQ), exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully known. Thiq based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiq based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the nitration of 1,2,3,4-tetrahydroisoquinolin-3-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydroisoquinolin-3-one derivatives with an amino group at the 8-position .
Scientific Research Applications
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its structural similarity to bioactive isoquinoline alkaloids, it is explored for potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.
Comparison with Similar Compounds
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinolin-3-one: Lacks the nitro group, resulting in different reactivity and biological activities.
8-Amino-1,2,3,4-tetrahydroisoquinolin-3-one:
8-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one: The methoxy group imparts different electronic and steric effects, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its nitro group, which provides specific reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
8-nitro-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-4-6-2-1-3-8(11(13)14)7(6)5-10-9/h1-3H,4-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBGPZZELOUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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